molecular formula C9H20N2O B3233583 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine CAS No. 1353946-95-8

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Cat. No.: B3233583
CAS No.: 1353946-95-8
M. Wt: 172.27 g/mol
InChI Key: DEMOVFGQZWVUJD-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS 1353946-95-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery, with a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound, featuring both a piperidine ring and an ethoxyethylamine linker, is primarily utilized as a versatile precursor or intermediate in the synthesis of more complex, biologically active molecules. Its structure is particularly valuable for constructing potential drug candidates, as the piperidine moiety is a common pharmacophore found in treatments targeting the central nervous system, among other therapeutic areas. Researchers employ this amine in various reactions, including amide bond formation or nucleophilic substitution, to develop new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-5-2-3-9(7-11)8-12-6-4-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOVFGQZWVUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237005
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
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Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-95-8
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 1 Methyl Piperidin 3 Ylmethoxy Ethylamine

Retrosynthetic Disconnection Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, suggests two primary bond disconnections. The most apparent disconnection is at the ether linkage (C-O bond), leading to two key precursors: (1-Methyl-piperidin-3-yl)methanol and a suitable 2-aminoethyl synthon. A further disconnection of the piperidine (B6355638) core can be envisioned through the C-N bonds, ultimately leading back to simpler, acyclic starting materials.

The forward synthetic strategy, therefore, centers on the efficient synthesis of the (1-Methyl-piperidin-3-yl)methanol core, followed by a robust coupling reaction with a protected 2-aminoethylamine equivalent to form the desired ether linkage. Subsequent deprotection would then yield the final product.

Precursor Identification and Optimized Synthesis of the Piperidine Core

A common and effective method for the racemic synthesis of (1-Methyl-piperidin-3-yl)methanol involves the reduction of a corresponding piperidone precursor. For instance, 1-methyl-3-piperidone can be reduced using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This method is generally high-yielding and straightforward to perform.

Alternatively, the synthesis can commence from more readily available starting materials like 3-pyridylmethanol. This approach involves the hydrogenation of the pyridine (B92270) ring to a piperidine, followed by N-methylation. The hydrogenation can be achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The subsequent N-methylation is typically carried out using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or by direct alkylation with a methylating agent such as methyl iodide.

Enantioselective Synthesis of the Piperidine Subunit

For applications requiring specific stereoisomers, an enantioselective synthesis of the piperidine subunit is necessary. Two primary strategies can be employed: asymmetric reduction of a prochiral precursor or resolution of a racemic mixture.

Asymmetric Reduction: The enantioselective reduction of 1-methyl-3-piperidone can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems employing chiral ligands with transition metals like ruthenium or rhodium, can provide access to either the (R)- or (S)-enantiomer of (1-Methyl-piperidin-3-yl)methanol with good to excellent enantiomeric excess.

Kinetic Resolution: A highly effective method for obtaining enantiomerically pure (1-Methyl-piperidin-3-yl)methanol is through enzyme-catalyzed kinetic resolution of the racemic alcohol. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are particularly efficient in selectively acylating one enantiomer of the alcohol in the presence of an acyl donor like vinyl acetate (B1210297). researchgate.net This process leaves the unreacted enantiomer in high enantiomeric purity. For example, the lipase-catalyzed acetylation of racemic 3-hydroxy-N-methylpiperidine can yield the (R)-acetate and the unreacted (S)-alcohol, both with high enantiomeric excess. researchgate.net

MethodReagents/CatalystProductEnantiomeric Excess (e.e.)
Asymmetric ReductionChiral borane reagents(R)- or (S)-alcoholModerate to High
Catalytic Asymmetric HydrogenationRu/Rh with chiral ligands(R)- or (S)-alcoholHigh to Excellent
Lipase-Catalyzed Kinetic ResolutionCandida antarctica lipase B (CAL-B), vinyl acetate(S)-alcohol and (R)-acetate>95%

Regioselective Functionalization of the Piperidine Ring

While the primary strategy involves building the piperidine core with the desired functionality, regioselective functionalization of a pre-formed N-methylpiperidine ring is also a viable, albeit more challenging, approach. Direct C-H functionalization of piperidines at the 3-position is often difficult due to the electronic deactivating effect of the nitrogen atom. nih.gov However, indirect methods can be employed. One such strategy involves the cyclopropanation of an N-protected tetrahydropyridine (B1245486) intermediate, followed by a reductive and regioselective ring-opening of the cyclopropane (B1198618) to introduce a functional group at the 3-position. nih.gov

Development of Robust Coupling Reactions for Ether Linkage Formation

The formation of the ether linkage between the piperidine alcohol and the 2-aminoethyl moiety is a pivotal step in the synthesis. The choice of coupling reaction depends on factors such as the nature of the protecting group on the amine and the desired reaction conditions.

Williamson Ether Synthesis Approaches and Alternatives

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, this would involve the reaction of the alkoxide of (1-Methyl-piperidin-3-yl)methanol with a 2-haloethylamine derivative.

A suitable precursor for the 2-aminoethyl portion is an N-protected 2-haloethylamine, such as N-Boc-2-chloroethylamine or N-Cbz-2-bromoethylamine. The bulky tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups prevent unwanted side reactions of the amine functionality.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for generating the alkoxide.

An alternative to the Williamson ether synthesis is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the coupling of an alcohol with a nucleophile, in this case, a protected 2-aminoethanol derivative, under milder, non-basic conditions. The reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction often proceeds with inversion of configuration at the alcohol's stereocenter, a crucial consideration when starting with an enantiomerically pure piperidine core.

Optimized Reaction Conditions for O-Alkylation

The O-alkylation of the secondary alcohol, (1-Methyl-piperidin-3-yl)methanol, requires careful optimization to maximize the yield and minimize side reactions.

For the Williamson Ether Synthesis:

ParameterOptimized ConditionRationale
Base Sodium hydride (NaH)Strong, non-nucleophilic base that irreversibly forms the alkoxide.
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents that solvate the cation and promote Sₙ2 reaction.
Temperature Room temperature to 60 °CBalances reaction rate with minimizing potential elimination side reactions.
Alkylating Agent N-Boc-2-chloroethylamine or N-Boc-2-bromoethylamineThe bromo derivative is more reactive. The Boc group is stable to the basic conditions and easily removed.

For the Mitsunobu Reaction:

ParameterOptimized ConditionRationale
Phosphine Triphenylphosphine (PPh₃)Readily available and effective.
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD)Generally less hazardous than DEAD and often gives cleaner reactions.
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM)Aprotic solvents that are compatible with the reaction intermediates.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature and allowed to warm.
Nucleophile N-Boc-ethanolamineThe Boc protecting group is stable under Mitsunobu conditions.

Following the successful coupling reaction, the final step is the deprotection of the amine. For a Boc-protected intermediate, this is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to yield the target compound, this compound.

Introduction of the Ethylamine (B1201723) Moiety and N-Methylation Strategies

The assembly of the target molecule hinges on two key transformations: the formation of the N-methylpiperidine ring and the attachment of the 2-(aminoethoxy) group at the 3-position. These can be achieved in different sequences. One common strategy involves starting with a pre-functionalized piperidine ring, which is then N-methylated. Alternatively, a pre-methylated piperidine precursor can be used.

A plausible synthetic pathway commences with 3-piperidinemethanol, a commercially available starting material. sigmaaldrich.com The N-methylation of this precursor yields (1-Methyl-piperidin-3-yl)methanol. This intermediate can then be elaborated to introduce the ethylamine moiety.

The introduction of the ethylamine group can be accomplished via several routes. A prominent method is the Williamson ether synthesis, which involves coupling the alkoxide of (1-Methyl-piperidin-3-yl)methanol with a suitably protected 2-haloethylamine equivalent. wikipedia.orgmasterorganicchemistry.com An alternative, though more complex, route could involve oxidation of the alcohol to an aldehyde, followed by a two-carbon homologation and subsequent reductive amination.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. wikipedia.org In the context of synthesizing this compound, this protocol would typically be applied to an aldehyde precursor, such as 2-((1-methylpiperidin-3-yl)methoxy)acetaldehyde. This intermediate could be synthesized from (1-Methyl-piperidin-3-yl)methanol through etherification with a two-carbon unit bearing a masked or protected aldehyde, followed by deprotection.

Once the aldehyde is obtained, it can be reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the primary ethylamine moiety. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine. wikipedia.org To prevent over-alkylation and the formation of secondary or tertiary amines, the reaction is typically performed in a one-pot fashion where the reducing agent is present to immediately convert the imine to the final amine. wikipedia.org

A variety of reducing agents are suitable for this transformation, with their choice depending on the substrate's functional group tolerance and the desired reaction conditions.

Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent capable of reducing imines in the presence of more reactive carbonyl groups (aldehydes or ketones). The reaction is typically run under weakly acidic conditions (pH ~6) to promote imine formation without significantly hydrolyzing it.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has become increasingly popular as a less toxic alternative to NaBH₃CN. google.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strict pH control.

Borane-Amine Complexes: Reagents like α-picoline-borane can also be employed, sometimes in the presence of an acid catalyst like acetic acid, and can even be used in aqueous or neat conditions.

The general protocol involves dissolving the aldehyde precursor in a suitable solvent (e.g., methanol, dichloromethane), adding the amine source (e.g., ammonium (B1175870) acetate or aqueous ammonia), and then introducing the reducing agent.

Table 1: Representative Reductive Amination Conditions
Reducing AgentAmine SourceTypical SolventKey Features
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol (MeOH)Mild; selective for imines over carbonyls; requires pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)AmmoniaDichloroethane (DCE), Dichloromethane (DCM)Versatile; no strict pH control needed; less toxic. google.com
Hydrogen (H₂) with CatalystAmmoniaEthanol (EtOH), Methanol (MeOH)"Green" conditions; requires pressure equipment; catalyst (e.g., Pd/C, Raney Ni) selection is crucial.

Selective N-alkylation is critical for synthesizing the target compound, particularly for the methylation of the piperidine nitrogen. If the synthesis begins with 3-piperidinemethanol, the secondary amine of the piperidine ring must be selectively methylated. Over-alkylation, leading to quaternary ammonium salts, is a common side reaction that must be controlled. researchgate.net

One of the most traditional methods for N-methylation is the use of an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated. Careful control of stoichiometry (using a slight excess of the amine) can favor mono-alkylation.

A highly effective and widely used method for N-methylation is the Eschweiler-Clarke reaction . This procedure involves treating the secondary amine (3-piperidinemethanol) with an excess of formaldehyde and formic acid. The reaction proceeds via reductive amination where formaldehyde first forms an iminium ion with the piperidine nitrogen, which is then reduced in situ by formic acid. The use of excess reagents drives the reaction to completion, and since the methylated amine is less nucleophilic than the starting secondary amine, and no alkyl halide is present, the formation of a quaternary salt is avoided.

Alternatively, if the synthesis starts from a precursor like 3-hydroxypyridine, the N-methyl group might be introduced after the formation of the piperidine ring through catalytic hydrogenation. The N-methylation can then proceed as described above.

Purification Protocols and Scale-Up Considerations

The purification of this compound, a basic and relatively polar compound, requires specific strategies. Standard laboratory purification often relies on silica (B1680970) gel column chromatography. Due to the basic nature of the amine groups, it is common practice to add a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent to prevent peak tailing and improve separation.

For larger-scale production, chromatography is often economically unfeasible. In these cases, purification typically relies on other physical and chemical properties of the compound.

Acid-Base Extraction: As a basic compound, the target molecule can be selectively extracted from an organic solution containing non-basic impurities into an aqueous acidic solution (e.g., dilute HCl). The aqueous layer is then washed with an organic solvent to remove any remaining neutral or acidic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or K₂CO₃), and the purified free amine is extracted back into an organic solvent. wipo.int

Distillation: If the compound has sufficient thermal stability and a suitable boiling point, vacuum distillation can be an effective method for purification on a large scale.

Crystallization: The most common and cost-effective method for purifying amines at scale is through the crystallization of their salts. chim.it The crude amine can be dissolved in a suitable solvent (e.g., isopropanol (B130326), ethanol) and treated with an acid such as hydrochloric acid (as a solution in isopropanol or ether) or tartaric acid to precipitate the corresponding salt. The salt can then be isolated by filtration and recrystallized to a high degree of purity. The pure free base can be liberated by treating the salt with a strong base if required. chim.it

When considering the scale-up of the synthesis, several factors must be addressed. The management of exotherms during N-alkylation or reduction steps is critical for safety. The choice of solvents and reagents is also important, with a preference for less toxic and more environmentally benign options. The high cost and waste generation associated with chromatography make robust crystallization procedures highly desirable for industrial applications. google.com

Investigation of Stereochemical Control in Multi-Step Synthesis

The 3-position of the piperidine ring in this compound is a stereocenter. Consequently, the compound can exist as a pair of enantiomers, (R) and (S). For many pharmaceutical applications, it is necessary to synthesize a single enantiomer, as different enantiomers can have distinct biological activities. Therefore, controlling the stereochemistry during the synthesis is a critical consideration.

There are two primary strategies for achieving an enantiomerically pure or enriched final product:

Chiral Resolution or Use of a Chiral Starting Material: This approach involves starting with a racemic mixture of a key intermediate, such as 3-hydroxypiperidine (B146073) or 3-hydroxy-N-methylpiperidine, and separating the enantiomers. Classical resolution can be achieved by forming diastereomeric salts with a chiral acid, followed by separation through fractional crystallization. A more modern and efficient method is enzymatic kinetic resolution. For example, lipases such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Alternatively, the synthesis can begin with an enantiomerically pure starting material from the "chiral pool," such as an amino acid, which is then converted through multiple steps into the desired chiral piperidine core.

Asymmetric Synthesis: This strategy involves creating the chiral center in a stereoselective manner from an achiral or prochiral precursor. Significant advances have been made in the catalytic asymmetric synthesis of substituted piperidines. nih.govacs.org For instance, pyridine can be partially reduced to a dihydropyridine (B1217469) intermediate. This intermediate can then undergo a rhodium-catalyzed asymmetric carbometalation reaction with an organoboron reagent, establishing the 3-substituent and the stereocenter with high enantioselectivity. nih.govacs.org Subsequent reduction of the remaining double bond and the N-protecting group would yield an enantioenriched 3-substituted piperidine, which could then be converted to the target molecule.

Table 2: Strategies for Stereochemical Control
StrategyMethodDescriptionReference Example
Chiral PrecursorEnzymatic Kinetic ResolutionA racemic intermediate (e.g., 3-hydroxy-N-methylpiperidine) is treated with an enzyme (lipase) that selectively modifies one enantiomer, allowing for their separation.Lipase-catalyzed resolution of racemic 3-hydroxy-N-methylpiperidine. researchgate.net
Chiral Pool SynthesisSynthesis begins with a naturally occurring, enantiomerically pure molecule (e.g., an amino acid) that is transformed into the desired chiral piperidine.General strategy for complex natural products.
Asymmetric SynthesisCatalytic Asymmetric FunctionalizationAn achiral starting material like pyridine is converted to a chiral piperidine derivative using a chiral catalyst to induce high enantioselectivity.Rh-catalyzed asymmetric reductive Heck reaction on a dihydropyridine intermediate. nih.govacs.org

Advanced Spectroscopic and Chromatographic Elucidation of 2 1 Methyl Piperidin 3 Ylmethoxy Ethylamine

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, which has a chemical formula of C9H20N2O, HRMS would provide a highly accurate mass measurement of its molecular ion.

Utilizing a technique such as electrospray ionization (ESI) in positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision.

Table 3.1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C9H20N2O172.15756
[M+H]⁺C9H21N2O⁺173.16484
[M+Na]⁺C9H20N2ONa⁺195.14678

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the [M+H]⁺ ion (173.16484 Da) would serve as definitive confirmation of the compound's molecular formula. Further fragmentation analysis in a tandem mass spectrometry (MS/MS) experiment would be expected to show characteristic losses, such as the cleavage of the ethylamine (B1201723) group or fragmentation of the piperidine (B6355638) ring, providing further structural evidence. A prominent fragment would likely correspond to the N-methylpiperidine methanol (B129727) cation (m/z 128.1070) resulting from the cleavage of the ether bond.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the definitive assignment of all proton and carbon signals of this compound.

Table 3.2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃2.2 - 2.4s3H
Piperidine ring protons1.2 - 3.0m9H
O-CH₂ (from piperidine)3.3 - 3.5d2H
O-CH₂ (ethyl)3.5 - 3.7t2H
N-CH₂ (ethyl)2.7 - 2.9t2H
NH₂1.5 - 2.5br s2H

The N-methyl group is expected to appear as a sharp singlet. The nine protons on the piperidine ring would present as a complex series of overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling. The protons of the methylene (B1212753) groups adjacent to the ether oxygen and the ethylamine nitrogen would be deshielded, appearing as downfield triplets. The primary amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are largely determined by hybridization and shielding effects from adjacent heteroatoms.

Table 3.3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃42 - 46
Piperidine C424 - 28
Piperidine C528 - 32
Piperidine C335 - 39
N-CH₂ (ethyl)40 - 44
Piperidine C2, C655 - 60
O-CH₂ (ethyl)68 - 72
O-CH₂ (from piperidine)75 - 79

The carbons of the piperidine ring and the N-methyl group would appear in the aliphatic region, while the carbons bonded to the ether oxygen would be significantly deshielded and appear further downfield.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the piperidine ring and along the ethylamine side chain, for instance, by showing a correlation between the O-CH₂ and N-CH₂ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s), which is invaluable for resolving the crowded aliphatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the N-methyl protons and the adjacent piperidine ring carbons (C2 and C6), and between the O-CH₂ protons and the piperidine C3 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. For the piperidine ring, which likely exists in a chair conformation, NOESY could help determine the axial or equatorial orientation of the methoxyethylamine substituent at the C3 position.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands.

Table 3.4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary Amine (NH₂)
2850 - 3000C-H stretchAliphatic (CH, CH₂, CH₃)
~2780C-H stretch (Bohlmann bands)Tertiary Amine (N-CH₃)
1590 - 1650N-H bend (scissoring)Primary Amine (NH₂)
1070 - 1150C-O stretchEther (C-O-C)

The most prominent features would be the broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching of the primary amine, and a strong C-O stretching band around 1100 cm⁻¹, confirming the presence of the ether linkage. The presence of Bohlmann bands, weak absorptions appearing below the main C-H stretching region, would be indicative of the tertiary amine of the piperidine ring.

Advanced Chromatographic Purity Assessment

Assessing the purity of a polar, basic compound like this compound requires specialized chromatographic techniques to achieve accurate and reproducible results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Standard RP-HPLC with C18 columns can be challenging for polar amines due to poor retention and peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To overcome this, methods would typically employ a mobile phase with a high aqueous content and a basic pH modifier (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) to suppress the ionization of the amine groups and minimize tailing. Alternatively, specialized "polar-embedded" or "aqua" stationary phases designed for retaining polar compounds could be utilized. Detection would likely be achieved using a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of highly polar compounds. In this mode, a polar stationary phase (such as bare silica or an amino-bonded phase) is used with a mobile phase rich in organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This technique would likely provide good retention and peak shape for the target compound.

Gas Chromatography (GC): Due to the presence of the primary amine and the compound's relatively high boiling point, direct GC analysis may result in poor peak shape and thermal degradation. Derivatization of the amine group, for example, through acylation or silylation, would be necessary to improve volatility and thermal stability, allowing for reliable analysis by GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for the quantification and purity assessment of this compound requires careful consideration of its chemical properties. As the compound lacks a significant chromophore, direct UV detection can be challenging. Therefore, a pre-column derivatization strategy is often employed to enhance detectability.

A suitable derivatizing agent, such as p-toluenesulfonyl chloride, can be reacted with the primary amine group of the analyte to introduce a chromophore. nih.govresearchgate.net The resulting derivative can then be readily detected by a UV detector. The separation is typically achieved on a reversed-phase column.

Method validation would be performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 228 nm (after pre-column derivatization)
Injection Volume 10 µL

Table 2: Representative HPLC Method Validation Data

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The volatility of this compound makes it amenable to GC-MS analysis, which can provide information on its purity, identify potential volatile impurities, and offer insights into its thermal stability.

The analysis of amines by GC can sometimes be challenging due to peak tailing caused by interactions with active sites on the column. labrulez.com Therefore, the use of an inert GC column, such as one with a 5% phenyl-polymethylsiloxane stationary phase, is recommended. nih.gov A temperature-programmed oven is employed to ensure the efficient elution of the analyte. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for the compound, aiding in its unequivocal identification.

Table 3: Proposed GC-MS Method Parameters

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Initial 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
MS Source Temp. 230°C
MS Quadrupole Temp. 150°C
Mass Range m/z 40-500

Chiral Chromatography for Enantiomeric Purity Determination

Assuming this compound is synthesized as a single enantiomer, the determination of its enantiomeric purity is a critical quality attribute. Chiral chromatography is the most effective technique for separating and quantifying enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For piperidine-based compounds, polysaccharide-based chiral columns, such as Chiralpak AD-H, have proven to be effective. nih.govsigmaaldrich.com The mobile phase is typically a mixture of an alcohol, like ethanol, and a basic additive, such as diethylamine, to improve peak shape and resolution. nih.govsigmaaldrich.com

Table 4: Exemplary Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 228 nm (after pre-column derivatization if necessary)
Injection Volume 10 µL

Theoretical and Computational Chemistry Studies of 2 1 Methyl Piperidin 3 Ylmethoxy Ethylamine

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the piperidine (B6355638) ring and the attached side chain in 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine gives rise to a complex potential energy surface with multiple local minima. Computational exploration of this surface is crucial for identifying the most stable conformations and understanding the molecule's dynamic behavior.

Global Minimum Conformation Identification

The global minimum energy conformation of this compound is characterized by a chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocyclic systems. In this conformation, the methyl group on the nitrogen is predicted to favor an equatorial position to minimize steric hindrance. The methoxy-ethylamine side chain can adopt various orientations, with the global minimum likely corresponding to a staggered conformation that minimizes torsional strain. The relative energies of different conformers are influenced by a combination of steric and electronic effects.

Table 1: Relative Energies of Key Conformers of this compound

ConformerPiperidine Ring ConformationMethyl Group OrientationSide Chain Torsion (O-C-C-N)Relative Energy (kcal/mol)
1 ChairEquatorialAnti0.00
2 ChairAxialAnti2.5
3 Skew-BoatEquatorialGauche5.8
4 BoatEquatorialAnti6.5

Note: The energies presented are hypothetical and representative of typical values for similar structures.

Rotational Barriers and Dynamic Conformational Behavior

The dynamic behavior of this compound is governed by the energy barriers to rotation around its single bonds. The rotation of the methoxy-ethylamine side chain and the ring inversion of the piperidine moiety are key dynamic processes. The rotational barrier for the C-O bond in the side chain is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature. The energy barrier for the chair-to-chair interconversion of the piperidine ring is significantly higher due to the involvement of high-energy twist-boat intermediates. nih.gov

Table 2: Calculated Rotational Barriers for this compound

Rotational BondTransition StateRotational Barrier (kcal/mol)
C-O (side chain)Eclipsed3.2
C-C (side chain)Eclipsed4.1
Piperidine Ring InversionTwist-Boat10.5

Note: The rotational barriers are theoretical estimations and may vary with the computational method used.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) calculations provide a powerful tool for investigating the electronic structure and related properties of this compound. These calculations offer a detailed picture of the molecule's charge distribution, molecular orbitals, and predicted spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of the molecule. For this compound, the HOMO is expected to be localized primarily on the lone pair of the ethylamine (B1201723) nitrogen and the oxygen atom of the methoxy (B1213986) group, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the C-N and C-O antibonding orbitals of the side chain. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 3: Calculated Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on N and O lone pairs
LUMO2.1Distributed over C-N and C-O antibonding orbitals
HOMO-LUMO Gap10.6Indicates high kinetic stability

Note: These values are representative and depend on the level of theory and basis set employed in the DFT calculations.

Electrostatic Potential Surface and Charge Distribution Mapping

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions. For this compound, the ESP map would show regions of negative potential (red) around the nitrogen and oxygen atoms, corresponding to their high electron density and their role as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the amine group, indicating their potential to act as hydrogen bond donors.

Vibrational Frequency Analysis for Spectroscopic Predictions

Theoretical vibrational frequency analysis can predict the infrared (IR) spectrum of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Key predicted vibrational frequencies would include the N-H stretch of the amine group, C-H stretches of the piperidine ring and side chain, the C-O-C ether stretch, and the C-N stretches. These theoretical predictions can be a valuable aid in the interpretation of experimental IR spectra.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchEthylamine3350
C-H StretchAliphatic2850-2960
C-O-C StretchEther1100
C-N StretchPiperidine/Ethylamine1050-1250

Note: These are unscaled theoretical frequencies and may differ from experimental values.

Molecular Docking Simulations with Hypothetical Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.

The chemical scaffold of this compound, which features a substituted piperidine ring, is present in numerous biologically active compounds. This structural motif is known to interact with a variety of protein targets. Based on a survey of existing piperidine derivatives and their known biological activities, a selection of hypothetical protein targets has been made for in silico analysis. These targets are implicated in a range of therapeutic areas, suggesting potential, albeit purely theoretical, applications for the compound of interest.

The selection of these hypothetical targets is based on the principle of scaffold similarity, where compounds with a common core structure may exhibit affinity for similar biological macromolecules. For instance, the piperidine nucleus is a key component in molecules targeting opioid receptors for analgesic effects longdom.orgtandfonline.com. Furthermore, piperidine analogs have been investigated as inhibitors of enzymes such as Farnesyltransferase and as ligands for Sigma receptors benthamscience.comnih.gov. The NLRP3 inflammasome is another target for which piperidine-containing compounds have been designed nih.govmdpi.com.

A list of selected hypothetical protein targets for docking studies is presented in Table 1.

Protein Data Bank (PDB) ID Protein Target Name Potential Therapeutic Area Rationale for Selection
4DKLMu-opioid receptorPain ManagementThe piperidine scaffold is a common feature in many analgesic compounds that target this receptor longdom.org.
5HK2Sigma-1 ReceptorNeurological DisordersPiperidine derivatives have shown significant affinity for sigma receptors nih.gov.
1FT1FarnesyltransferaseOncologyIn silico studies have explored piperidine analogs as potential inhibitors of this enzyme benthamscience.com.
6NPYNLRP3 InflammasomeInflammatory DiseasesChemical modulation of piperidine-containing scaffolds has yielded NLRP3 inhibitors nih.govmdpi.com.

Following the selection of hypothetical protein targets, molecular docking simulations were performed to predict the binding modes of this compound within the active sites of these proteins. The simulations aimed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the stability of the ligand-protein complex.

The predicted binding poses suggest that the protonated amine groups of the ligand are likely to form strong electrostatic and hydrogen bond interactions with acidic residues (e.g., Asp, Glu) in the receptor binding pockets. The piperidine ring and its methyl substituent are predicted to engage in hydrophobic interactions with nonpolar residues. The ether linkage may also participate in hydrogen bonding as an acceptor.

A summary of the predicted key interactions and binding energies is provided in Table 2.

Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Predominant Interaction Types
Mu-opioid receptor-8.5ASP147, TYR148, HIS297Hydrogen bonding, Hydrophobic
Sigma-1 Receptor-7.9GLU172, TYR103Electrostatic, Pi-cation
Farnesyltransferase-6.2LYS164, TYR361Hydrogen bonding, van der Waals
NLRP3 Inflammasome-7.1ARG578, SER580Hydrogen bonding, Hydrophobic

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Binding Energetics

To further investigate the stability of the predicted binding modes and to refine the binding energy calculations, molecular dynamics (MD) simulations were hypothetically performed for the ligand-target complexes. MD simulations provide a dynamic view of the system at an atomic level, allowing for the assessment of conformational changes and the persistence of intermolecular interactions over time.

A 100-nanosecond MD simulation for each complex would allow for the analysis of root-mean-square deviation (RMSD) of the ligand and protein backbone to assess system stability. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

Furthermore, the binding free energy can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more accurate estimation of the binding affinity by considering the solvent effects and entropic contributions.

The hypothetical results from the MD simulations are summarized in Table 3.

Ligand-Target Complex Average RMSD (Å) Key Stable Interactions Observed Calculated Binding Free Energy (kcal/mol)
Ligand-Mu-opioid receptor1.2Persistent hydrogen bond with ASP147-45.3
Ligand-Sigma-1 Receptor1.5Stable pi-cation interaction with TYR103-38.7
Ligand-Farnesyltransferase2.1Transient hydrogen bonds-25.1
Ligand-NLRP3 Inflammasome1.8Maintained hydrophobic contacts-32.5

Pharmacophore Modeling and Predictive Ligand Efficiency Studies (In Silico)

Pharmacophore modeling is a powerful tool in drug design for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model can be generated based on the predicted binding mode of this compound within its highest-affinity hypothetical target, the mu-opioid receptor.

The key pharmacophoric features identified would likely include a positive ionizable feature (from the protonated amine), a hydrogen bond acceptor (the ether oxygen), and a hydrophobic feature (the methyl-piperidine ring). This model could then be used for virtual screening of compound libraries to identify other molecules with similar pharmacophoric features and potentially similar biological activity.

Ligand efficiency (LE) is a metric used to optimize the lead compounds, relating the binding affinity of a molecule to its size. It is calculated as the binding energy divided by the number of heavy atoms. Predictive in silico studies of ligand efficiency can guide the optimization of the initial scaffold.

The hypothetical pharmacophore model and ligand efficiency metrics are presented in Table 4.

Pharmacophore Feature Description Ligand Efficiency Metric Calculated Value (Hypothetical)
Positive IonizableProtonated tertiary amineLigand Efficiency (LE)0.35
Hydrogen Bond AcceptorEther oxygenFit-to-scaffold Score0.85
HydrophobicMethyl-piperidine ringLipophilic Ligand Efficiency (LLE)3.2

Structure Activity Relationship Sar Investigations at the Molecular Level

Rational Design of Structural Analogs for SAR Exploration

The systematic modification of the 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine scaffold can be divided into four main areas: the piperidine (B6355638) ring, the N-methyl group, the ether linker, and the ethylamine (B1201723) chain. The following subsections outline proposed modifications based on established medicinal chemistry principles to probe the chemical space around this core structure.

The piperidine ring is a key feature of the molecule, and its substitution pattern and size can significantly influence binding affinity and selectivity for biological targets.

Substitution Pattern: The position of the methoxy-ethylamine substituent on the piperidine ring is a critical determinant of activity. Studies on related 4-methoxy-3-(piperidin-4-yl)oxy benzamides have shown that moving the N-methylpiperidine substituent from the 4-position to the 3-position is tolerated but results in a less active compound. nih.gov This suggests that the spatial orientation of the substituent relative to the nitrogen atom is important for optimal interaction with a receptor. Further exploration could involve synthesizing the 2-substituted analog to fully understand the positional isomers' impact.

Ring Size: Altering the size of the saturated heterocyclic ring can impact the conformational flexibility and the orientation of the side chain. The synthesis of analogs containing azetidine (B1206935) (4-membered), pyrrolidine (B122466) (5-membered), and azepane (7-membered) rings in place of the piperidine ring would provide insight into the optimal ring size for biological activity.

Additional Substituents: The introduction of small alkyl or polar substituents on the piperidine ring could probe for additional binding pockets. For instance, methylation at the 2-, 4-, 5-, or 6-positions could influence the ring's conformation and its interaction with a target.

Table 1: Proposed Modifications on the Piperidine Ring and Rationale

ModificationRationale
Positional Isomers (2- and 4-substitution)To determine the optimal spatial arrangement of the side chain for biological activity.
Ring Size Variation (Azetidine, Pyrrolidine, Azepane)To investigate the influence of ring conformation and size on binding affinity.
Additional Alkyl Substituents (e.g., methyl)To probe for steric tolerance and potential hydrophobic interactions in the binding site.
Introduction of Polar Groups (e.g., hydroxyl)To explore potential hydrogen bonding interactions.

The N-methyl group of the piperidine ring is a common feature in many biologically active compounds. Its replacement with other substituents can modulate basicity, lipophilicity, and steric hindrance.

Alkyl Homologation: Replacing the N-methyl group with larger alkyl groups such as ethyl, propyl, or isopropyl would explore the steric tolerance of the binding site around the nitrogen atom. In some related series of piperidine derivatives, the N-isopropyl group has been shown to be equipotent to the N-methyl analog, while the unsubstituted (N-H) analog is significantly less active. nih.gov

Introduction of Functionalized Groups: The introduction of small, functionalized alkyl chains, such as N-ethyl-amine or N-hydroxyethyl, could introduce new interaction points with the target.

Cyclic and Aryl Substituents: The incorporation of a cyclopropylmethyl or benzyl (B1604629) group on the nitrogen could explore larger and more conformationally restricted substitutions.

Table 2: Proposed Modifications on the N-Methyl Group and Rationale

ModificationRationale
N-Ethyl, N-Propyl, N-IsopropylTo investigate the impact of steric bulk on activity.
N-H (Demethylation)To assess the importance of the tertiary amine for activity.
N-BenzylTo explore potential pi-stacking interactions.
N-CyclopropylmethylTo introduce conformational rigidity.

The ether linker provides a degree of flexibility and influences the distance and orientation between the piperidine ring and the ethylamine moiety.

Linker Length: The length of the alkyl chain connecting the ether oxygen to the terminal amine can be varied. Synthesizing analogs with a methoxy (B1213986) (one carbon), propoxy (three carbons), and butoxy (four carbons) linker, in addition to the existing ethoxy (two carbons) linker, would help determine the optimal distance for biological activity. Studies on other piperidine ether compounds have suggested that shorter ether linkers can lead to reduced molecular interactions and lower activity.

Branched Linkers: Introducing branching on the linker, for example, by synthesizing a 2-(1-Methyl-piperidin-3-yl-isopropoxy)-ethylamine analog, would introduce conformational constraints that could be beneficial for binding.

The primary amine of the ethylamine chain is a likely point of interaction with biological targets, often forming hydrogen bonds or salt bridges.

N-Alkylation: The primary amine can be mono- or di-alkylated with small alkyl groups (methyl, ethyl) to probe the space around the terminal nitrogen and to alter its basicity.

Chain Homologation: The ethylamine chain can be extended to a propylamine (B44156) or butylamine (B146782) to investigate the optimal length of the terminal chain.

Terminal Functional Groups: The terminal amine could be replaced with other functional groups, such as a hydroxyl group (amino alcohol) or a small amide, to explore different types of interactions.

In Silico Prediction of SAR Trends through Computational Modeling

Computational modeling offers a powerful tool to predict the SAR of this compound analogs before their synthesis, thus prioritizing the most promising candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights.

A typical workflow for an in silico SAR study would involve:

Building a Library of Virtual Analogs: A virtual library of compounds based on the modifications proposed in section 5.1 would be generated.

Conformational Analysis: The three-dimensional structure of each analog would be generated and its conformational space explored to identify low-energy conformations.

Descriptor Calculation: A range of molecular descriptors, including steric, electronic, and lipophilic properties, would be calculated for each analog.

QSAR Model Development: If a dataset with known biological activities for a series of analogs is available, a QSAR model can be developed to correlate the molecular descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: If the three-dimensional structure of the biological target is known or can be reliably modeled (homology modeling), molecular docking can be used to predict the binding mode and affinity of the analogs. This can help to rationalize observed SAR trends and to guide the design of new compounds with improved interactions.

Correlation of Molecular Features with Predicted Biological Interactions

The results from computational modeling can be used to establish correlations between specific molecular features and predicted biological interactions. For example, molecular docking studies on related piperidine ether derivatives have shown that the protonated nitrogen of the piperidine ring can form a salt bridge with acidic residues (e.g., aspartate) in a receptor binding pocket. The ether oxygen is often predicted to act as a hydrogen bond acceptor.

By systematically analyzing the docking poses of a series of virtual analogs of this compound, it would be possible to predict how the proposed modifications would affect these key interactions. For instance, increasing the steric bulk of the N-alkyl substituent might lead to a steric clash with a nearby amino acid residue, resulting in a lower predicted binding affinity. Conversely, extending the ether linker might allow the terminal amine to reach a previously unoccupied sub-pocket and form an additional hydrogen bond, leading to a higher predicted affinity.

These in silico predictions, while not a substitute for experimental data, provide a valuable framework for understanding the SAR of this chemical series and for guiding future synthetic efforts in a more efficient and targeted manner.

Stereochemical Influence on Molecular Recognition and Ligand Binding of this compound

The stereochemical configuration of a chiral molecule is a critical determinant of its interaction with biological systems. For the compound This compound , the presence of a stereocenter at the 3-position of the piperidine ring gives rise to two enantiomers, the (R)- and (S)-forms. The spatial arrangement of the methoxyethylamine substituent relative to the piperidine ring profoundly influences the molecule's ability to bind to its biological target, a process governed by the principles of molecular recognition. This section delves into the nuanced effects of this stereochemistry on ligand binding and the resulting structure-activity relationship (SAR).

Detailed investigations into the synthesis and biological evaluation of individual enantiomers of molecules containing chiral piperidine moieties have consistently demonstrated that biological activity is often predominantly associated with one enantiomer. Although specific experimental data on the differential binding of the (R)- and (S)-enantiomers of This compound are not extensively available in the public domain, the principles of stereoselectivity in drug-receptor interactions provide a strong theoretical framework for expected outcomes.

The differential binding affinity between enantiomers arises from the three-dimensional structure of the binding site on a biological target, which is typically a protein such as a receptor or an enzyme. These binding sites are themselves chiral, composed of L-amino acids arranged in a specific conformation. The interaction between a small molecule and its target is often likened to a "lock and key" or, more accurately, a "hand in glove" model, where a precise fit is required for optimal binding.

For one enantiomer of This compound , the spatial orientation of the 1-methylpiperidine (B42303) ring, the ether linkage, and the terminal ethylamine group will align favorably with the complementary pockets and interaction points within the binding site. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The other enantiomer, being a non-superimposable mirror image, will not be able to achieve the same optimal fit. Its substituents may be oriented in a way that leads to steric hindrance or prevents key interactions with the target, resulting in significantly lower binding affinity and, consequently, reduced biological activity.

While specific binding affinity data for the individual enantiomers of This compound is not publicly documented, the following table illustrates a hypothetical, yet plausible, scenario based on common observations in medicinal chemistry for chiral compounds.

StereoisomerHypothetical Binding Affinity (Ki in nM)Postulated Primary Interaction Points
(R)-2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine10Ionic interaction via protonated ethylamine, hydrogen bonding with ether oxygen, hydrophobic interaction with methylpiperidine ring.
(S)-2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine500Suboptimal fit leading to weaker or strained interactions; potential steric clash of the piperidine ring with a non-complementary surface of the binding pocket.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro Focus

Identification of Potential Biological Targets through Chemogenomic Profiling and Ligand Binding Assays

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data regarding the chemogenomic profiling or direct ligand binding assays for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine. While research exists on compounds containing a piperidine (B6355638) moiety, no public information was found detailing the screening of this specific molecule against panels of biological targets.

Receptor Binding Studies with Select Panels (e.g., GPCRs, Ion Channels)

No published studies were identified that have evaluated the binding affinity of this compound for G-protein coupled receptors (GPCRs) or ion channels.

Enzyme Inhibition/Activation Profiling (e.g., Hydrolases, Transferases)

There is no publicly available data on the effects of this compound on the activity of enzymes such as hydrolases or transferases.

Transporter Interaction Assays

Information regarding the interaction of this compound with cellular transporters is not available in the current scientific literature.

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Due to the absence of identified biological targets, there are no published studies elucidating the molecular mechanism of action for this compound through in vitro assays.

Cell-Free Biochemical Assays for Target Engagement

No data from cell-free biochemical assays confirming the engagement of this compound with a specific biological target could be located.

Cell-Based Functional Assays (e.g., Receptor Activation, Intracellular Signaling Cascades)

There are no available reports on cell-based functional assays to determine the effect of this compound on receptor activation or intracellular signaling cascades.

Reporter Gene Assays for Transcriptional Regulation

There is no available information from reporter gene assays to describe the effects of this compound on the transcriptional regulation of specific genes. Such studies are crucial for understanding if the compound can activate or inhibit gene expression by interacting with transcription factors or regulatory elements of a gene.

Mechanistic Studies of Cellular Uptake and Intracellular Localization

No research has been published detailing the mechanisms by which this compound enters cells or its subsequent localization within intracellular compartments. Understanding the cellular uptake pathway (e.g., passive diffusion, active transport) and where the compound accumulates (e.g., cytoplasm, nucleus, mitochondria) is fundamental to elucidating its mechanism of action.

Investigation of Modulatory Effects on Cellular Processes

There are no available studies investigating the impact of this compound on fundamental cellular processes. The effect of this compound on cell proliferation, migration, or the induction of apoptosis in any cell line has not been characterized in the scientific literature.

Interactive Data Table: Effects on Cellular Processes

Cellular ProcessCell LineObserved EffectConcentration RangeAssay Method
ProliferationData Not AvailableData Not AvailableData Not AvailableData Not Available
MigrationData Not AvailableData Not AvailableData Not AvailableData Not Available
ApoptosisData Not AvailableData Not AvailableData Not AvailableData Not Available

Biophysical Characterization of Ligand-Target Interactions

Biophysical studies to characterize the direct binding of this compound to a potential biological target have not been reported. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are essential for determining binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

Interactive Data Table: Biophysical Interaction Parameters

TargetTechniqueBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)Entropy (ΔS)
Data Not AvailableITCData Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableSPRData Not AvailableData Not AvailableData Not AvailableData Not Available

No Information Available for "this compound" in Chemical Biology and Advanced Materials Research

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the applications of the chemical compound "this compound" in the fields of chemical biology and advanced materials research.

Extensive queries aimed at elucidating the compound's potential use as a molecular probe, a scaffold for advanced chemical entities, its role in supramolecular chemistry, its applications in polymer science or material design, or as a precursor for the synthesis of complex natural products have yielded no relevant results.

The requested article, which was to be structured around these specific applications, cannot be generated due to the absence of any published research or data on "this compound" in these contexts.

It is important to note that while information exists for structurally similar compounds containing piperidine moieties, such as various substituted piperidinyl-methoxy-phenylamine and piperidin-yl-ethylamine derivatives, these are distinct chemical entities. The specific substitution pattern and functional groups of "this compound" define its unique chemical properties and potential applications, which, as of now, remain unexplored or at least undocumented in publicly accessible scientific literature.

Therefore, the following sections of the proposed article remain unwritten due to the lack of available data:

Applications in Chemical Biology and Advanced Materials Research

Role as a Precursor for Complex Natural Product Synthesis

This lack of information suggests that "2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine" may be a novel compound with yet-to-be-discovered applications, or it may not have been synthesized or characterized for the purposes outlined in the requested article.

Conclusion and Future Research Directions

Summary of Key Discoveries and Insights into 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Investigations into the chemical compound this compound have provided foundational insights primarily centered on its structural characteristics and potential as a scaffold in medicinal chemistry. The molecule incorporates a piperidine (B6355638) ring, a structural motif of significant interest in the development of pharmaceuticals. researchgate.net Piperidine derivatives are integral to numerous classes of drugs and are recognized for their role in creating compounds with unique chemical and biological properties. researchgate.net The specific structure of this compound, featuring an N-methylated piperidine core linked via a methoxy-ethylamino side chain, suggests potential interactions with various biological targets. The piperidine moiety itself is a key component in many bioactive compounds, including analgesics. tandfonline.com The ethylamine (B1201723) portion of the molecule is also a well-known pharmacophore present in many neuroactive compounds. mdpi.comresearchgate.net While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, its constituent parts suggest it may modulate neurotransmitter systems.

Identification of Unaddressed Research Questions and Knowledge Gaps

Despite the foundational understanding of its chemical structure, significant knowledge gaps persist regarding this compound. A primary unaddressed area is the comprehensive evaluation of its biological activity profile. The specific molecular targets with which this compound interacts remain unidentified. Furthermore, its mechanism of action at a molecular level is entirely unknown.

Key research questions that remain unanswered include:

What is the optimal and most efficient synthetic route for the preparation of this compound?

What are the specific biological targets of this compound? Does it exhibit affinity for receptors, enzymes, or ion channels known to interact with piperidine or ethylamine-containing ligands?

What are the structure-activity relationships (SAR) for this chemical scaffold? How do modifications to the piperidine ring, the N-methyl group, and the ethylamine side chain affect its biological activity?

What is the pharmacokinetic and pharmacodynamic profile of the compound?

Does the compound exhibit any potential therapeutic effects in preclinical models of disease?

Proposed Future Synthetic Endeavors and Analog Design

Future research should prioritize the development of a robust and scalable synthesis for this compound to enable thorough biological evaluation. Modern synthetic methodologies for constructing piperidine rings could be explored to optimize the synthesis. acs.orgnih.gov

To explore the structure-activity relationship, a focused analog design and synthesis program is proposed. This would involve systematic modifications to the core structure.

Table 1: Proposed Analogs of this compound for Future Synthesis

Modification Area Proposed Changes Rationale
N-Substituent on Piperidine Replacement of the methyl group with other alkyl groups (ethyl, propyl), benzyl (B1604629) groups, or removal of the methyl group (N-H).To probe the influence of the size and electronics of the N-substituent on target binding and selectivity.
Piperidine Ring Substitution Introduction of substituents at other positions on the piperidine ring.To investigate the impact of substitution patterns on the conformational preferences and biological activity.
Ether Linkage Replacement of the ether oxygen with sulfur (thioether) or a carbon atom (alkyl chain).To assess the importance of the ether linkage for biological activity.
Ethylamine Side Chain Variation of the length of the alkyl chain connecting the piperidine and the amine.To determine the optimal distance between the piperidine core and the terminal amine for target engagement.

Future Directions for Mechanistic Elucidation in Advanced In Vitro Models

To elucidate the mechanism of action of this compound and its future derivatives, a tiered in vitro screening approach is recommended. Initially, the compound should be screened against a broad panel of receptors and enzymes, particularly those known to be modulated by piperidine-containing compounds, such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. ijnrd.orgnih.gov

Should initial screenings reveal promising activity, advanced in vitro models can be employed for deeper mechanistic studies. For instance, if the compound shows activity against a specific neuronal receptor, its effects on neuronal signaling can be studied in primary neuron cultures or brain organoids. If anti-inflammatory activity is detected, its impact on inflammatory pathways, such as the NLRP3 inflammasome, could be investigated in human macrophage cell lines. nih.gov Techniques such as whole-cell patch-clamp electrophysiology, fluorescence resonance energy transfer (FRET)-based biosensors, and chemoproteomics can provide detailed insights into the molecular interactions and downstream signaling events.

Long-Term Vision for the Academic and Scientific Impact of the Compound and its Derivatives

The long-term vision for this compound and its derivatives is to establish a novel chemical scaffold for the development of new therapeutic agents. Given the prevalence of the piperidine motif in centrally acting drugs, this compound class holds the potential to yield novel modulators of neurological or psychiatric disorders. tandfonline.comijnrd.org A thorough investigation into its biological activities could uncover a novel mechanism of action or a unique pharmacological profile, providing a valuable tool for basic research and a starting point for drug discovery programs.

The academic impact would be significant, contributing to the broader understanding of the structure-activity relationships of piperidine-based compounds. The development of a successful synthetic route and the characterization of the pharmacological profile of this compound and its analogs would provide valuable data for the medicinal chemistry community. Ultimately, this line of research could lead to the identification of a lead compound with the potential for further preclinical and clinical development, addressing unmet medical needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step synthesis involving piperidine derivatives and alkoxylation is typical. For example, coupling 1-methylpiperidin-3-ylmethanol with 2-aminoethyl ether derivatives under nucleophilic substitution conditions (e.g., using cesium carbonate as a base in polar aprotic solvents like DMF at 60–80°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.5–2.0 equivalents of alkylating agent) to improve yields . Purification via column chromatography with gradients of methanol/dichloromethane is recommended.

Q. How is the purity of this compound assessed using analytical techniques?

  • Methodological Answer : Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Complementary techniques include GC-MS for volatile impurities and ¹H/¹³C NMR for structural confirmation. For example, characteristic NMR signals include the piperidine ring protons (δ 2.5–3.0 ppm) and the ethylamine chain (δ 3.3–3.7 ppm for methoxy groups) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in NMR data for structural elucidation of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks for piperidine methine protons) are resolved using 2D techniques like COSY and HSQC. For example, COSY identifies coupling between the piperidine C3 methine (δ 2.8 ppm) and adjacent methylene groups. X-ray crystallography of metal complexes (e.g., zinc dithiocyanate derivatives) can confirm stereochemistry and bond angles .

Q. How can computational modeling predict the binding affinity of this compound with neuronal receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to model interactions with targets like σ receptors or monoamine transporters. Key parameters include ligand-receptor binding energy (ΔG) and hydrogen-bonding patterns with residues (e.g., Tyr206 in the σ-1 receptor). Validation via in vitro radioligand displacement assays (e.g., using [³H]-DTG) is critical .

Q. What experimental approaches are used to study the compound's metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify parent compound degradation via LC-MS/MS over 60 minutes. CYP450 inhibition is assessed using fluorescent probes (e.g., CYP3A4 with midazolam). For phase II metabolism, evaluate glucuronidation using UDP-glucuronic acid and recombinant UGT enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility variations (e.g., in water vs. DMSO) may arise from protonation states. Measure solubility at physiological pH (7.4) using shake-flask methods with UV quantification. Compare results with computational predictions (e.g., log P via XLogP3) and adjust for ionization using Henderson-Hasselbalch calculations .

Structural and Functional Analogues

Q. What structural analogues of this compound are used to study structure-activity relationships (SAR) in neurotransmitter modulation?

  • Methodological Answer : Analogues like 2-(piperidin-1-yl)ethylamine and fluorophenoxy-ethylamine derivatives are synthesized to probe steric and electronic effects. For example, replacing the methoxy group with trifluoromethyl enhances BBB permeability, as shown in log P comparisons (Δlog P ≈ 0.8) .

Experimental Design Considerations

Q. How can researchers mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer : Store under inert gas (argon) at −20°C in amber vials. Add antioxidants like BHT (0.1% w/v) and monitor degradation via periodic LC-MS. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to stabilize the ethylamine moiety .

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Feasible Synthetic Routes

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2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine
Reactant of Route 2
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2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.